Ethyl 5-(benzofuran-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
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Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized from naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The chemical structure of benzofuran compounds is composed of fused benzene and furan rings . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo a variety of chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been identified to possess significant anticancer properties. The core structure of benzofuran is utilized in the synthesis of new compounds that exhibit potential as anticancer agents . The unique chemical structure of Ethyl 5-(benzofuran-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate could be explored for its efficacy against various cancer cell lines, with a focus on understanding its mechanism of action and potential pathways it affects.
Anti-Infective Agents
Studies have shown that benzofuran compounds exhibit strong biological activities, including antibacterial, antifungal, and antiviral effects . This compound could be researched for its use as an anti-infective agent, potentially leading to the development of new medications for treating infectious diseases.
Anti-Oxidative Properties
Benzofuran derivatives are known for their anti-oxidative activities. The compound could be analyzed for its ability to scavenge free radicals and protect against oxidative stress, which is a common factor in many chronic diseases .
Drug Synthesis and Design
The complex structure of this compound offers a unique opportunity for the synthesis of novel drugs. Its synthesis could involve advanced techniques such as free radical cyclization cascade, which is beneficial for creating intricate polycyclic benzofuran compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(1-benzofuran-2-carbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-3-23-18(22)15-10(2)14(25-9-19)17(26-15)20-16(21)13-8-11-6-4-5-7-12(11)24-13/h4-8H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHWOMZZUMNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3O2)SC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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